3-(difluoromethyl)-5-methyl-1H-pyrazole
Overview
Description
3-(difluoromethyl)-5-methyl-1H-pyrazole is a chemical compound. It is a motif important to the agrochemical industry . The European Chemicals Agency (ECHA) has a brief profile summarizing the non-confidential data on substances .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, intermediate benzaldehyde oxime and NEt3 are dissolved in dichloromethane, then 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is added dropwise at ice bath condition, and the mixture is stirred at 20°C .
Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have been studied . The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .
Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Research on pyrazole derivatives, including those with fluoromethyl groups such as 3-(difluoromethyl)-5-methyl-1H-pyrazole, has shown promising applications in the development of anti-inflammatory and antibacterial agents. These compounds, particularly when substituted at specific positions, exhibit varied activity profiles that could lead to novel treatments with better action profiles and minimal side effects. The modification of the pyrazole nucleus, especially at the 3- or 5-positions, significantly influences their biological activities, underscoring the potential of these compounds in medicinal chemistry for creating effective anti-inflammatory and antibacterial solutions (Kaur, Kumar, & Gupta, 2015).
Medicinal Chemistry and Biological Activities
Methyl-substituted pyrazoles, including the 3-(difluoromethyl)-5-methyl variant, have been identified as potent scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds are highlighted for their significant roles in various therapeutic areas, showcasing their versatility and potential in drug development. The review of synthetic approaches and medical significances of such compounds until March 2021 provides an essential resource for medicinal chemists aiming to generate new leads with high efficacy and reduced microbial resistance (Sharma, Singh, Singh, Kataria, & Kumar, 2021).
Synthesis of Heterocycles and Dyes
The reactivity of pyrazoline derivatives makes them valuable building blocks for synthesizing a broad range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and various dyes. Such compounds find applications in creating versatile cyanomethylene dyes and other heterocyclic classes, showcasing the utility of pyrazoline derivatives in organic synthesis and materials science. The exploration of innovative transformations involving these compounds is anticipated to continue, further expanding their applications in various fields (Gomaa & Ali, 2020).
Anticancer Agents Development
Safety and Hazards
When handling 3-(difluoromethyl)-5-methyl-1H-pyrazole, it’s recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the tricarboxylic acid cycle and the mitochondrial electron transport chain, which are essential for energy production in cells .
Mode of Action
This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It interferes with the production of succinate dehydrogenase, the complex II in the mitochondrial respiration chain . This interference disrupts the tricarboxylic cycle and mitochondrial electron transport, thereby inhibiting a number of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .
Biochemical Pathways
The compound’s action affects the tricarboxylic acid cycle and the mitochondrial electron transport chain . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate in the tricarboxylic acid cycle, and the transfer of electrons from succinate to ubiquinone in the electron transport chain . This disruption leads to a decrease in ATP production, which is essential for cell growth and function.
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to the stunting of fungal growth . This makes the compound effective as a fungicide, preventing many wilts and other fungal infections from taking hold .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s long chemical half-life raises concerns about its persistence in the environment, particularly its potential to contaminate groundwater . Additionally, there is concern that some fungi may develop resistance to the compound
properties
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGWGHWOAIFIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382132 | |
Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934759-09-8, 936033-61-3 | |
Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934759-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.